molecular formula C10H11Br2NO B14049536 1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one

1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one

Cat. No.: B14049536
M. Wt: 321.01 g/mol
InChI Key: FSBDSVXBWAXMQM-UHFFFAOYSA-N
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Description

1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one is an organic compound with a complex structure that includes both amino and bromomethyl functional groups

Preparation Methods

The synthesis of 1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common method involves the bromination of 4-aminoacetophenone followed by a series of substitution reactions to introduce the bromomethyl group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH levels, and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide or amine groups.

    Common Reagents and Conditions: Typical reagents include strong acids or bases, and reactions are often conducted under reflux conditions to ensure complete conversion.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The amino and bromomethyl groups allow it to form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt normal biological pathways, leading to various effects depending on the target.

Comparison with Similar Compounds

1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one can be compared with other similar compounds such as:

    1-(4-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one: This compound has chlorine atoms instead of bromine, which may affect its reactivity and biological activity.

    1-(4-Amino-2-(methyl)phenyl)-3-methylpropan-2-one: The absence of halogen atoms can lead to different chemical properties and applications.

    1-(4-Amino-2-(hydroxymethyl)phenyl)-3-hydroxypropan-2-one: The presence of hydroxyl groups can enhance its solubility and reactivity in certain reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H11Br2NO

Molecular Weight

321.01 g/mol

IUPAC Name

1-[4-amino-2-(bromomethyl)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C10H11Br2NO/c11-5-8-3-9(13)2-1-7(8)4-10(14)6-12/h1-3H,4-6,13H2

InChI Key

FSBDSVXBWAXMQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)CBr)CC(=O)CBr

Origin of Product

United States

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